molecular formula C18H21NO2 B11698045 2-(3,4-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11698045
M. Wt: 283.4 g/mol
InChI Key: CAHUBYPHVRMXRD-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide is an organic compound characterized by its unique structure, which includes two dimethylphenyl groups attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 3,4-dimethylphenol with 2,4-dimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,4-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide: shares similarities with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C18H21NO2/c1-12-5-8-17(15(4)9-12)19-18(20)11-21-16-7-6-13(2)14(3)10-16/h5-10H,11H2,1-4H3,(H,19,20)

InChI Key

CAHUBYPHVRMXRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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